Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 4-position. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring serves as a protective group, enabling selective functionalization during synthetic workflows. This compound is of interest in medicinal chemistry due to the azetidine scaffold’s conformational rigidity and the trifluoromethyl group’s metabolic stability and lipophilicity enhancement .
Synthesis of this compound typically involves deprotection of intermediates. For example, tert-butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate (a structural analog) undergoes Boc removal using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and extraction to yield the free amine derivative .
Properties
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-9(8-19)11-6-10(4-5-18-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJLXBFZBWIOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140898 | |
| Record name | 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161829-68-0 | |
| Record name | 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161829-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Introduction of the Pyridine Ring: The pyridine ring, substituted with a trifluoromethyl group, is often introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the Tert-butyl Group: The tert-butyl ester is usually introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the azetidine ring, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate has been investigated for its potential as a bioactive compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine derivatives exhibit significant anticancer properties. In vitro studies demonstrated that these compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest, suggesting their potential as anticancer agents .
2. Antimicrobial Properties
The compound's unique trifluoromethyl group enhances its lipophilicity, which can improve its ability to penetrate microbial membranes. Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, including bacteria and fungi .
Applications in Agrochemicals
Pesticide Development
The structural characteristics of tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine make it a promising candidate for the development of new pesticides. Its ability to disrupt biological processes in pests can lead to the formulation of effective agrochemicals.
Case Study: Insecticidal Activity
A study evaluated the insecticidal effects of azetidine derivatives, including those with trifluoromethyl substitutions. Results showed that these compounds significantly reduced pest populations in agricultural settings, demonstrating their potential utility in crop protection .
Applications in Materials Science
Polymer Chemistry
Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups is known to improve the chemical resistance and stability of polymers.
Case Study: Synthesis of High-performance Polymers
Research has explored the use of this compound in creating high-performance polymer matrices for applications in electronics and aerospace industries. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism by which tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Azetidine vs. Piperidine/Dihydropyridine Scaffolds
- Ring Size and Rigidity : The azetidine core (4-membered) imposes greater ring strain and conformational rigidity compared to piperidine (6-membered) or dihydropyridine (partially unsaturated) analogs. This can influence binding affinity to biological targets, as seen in neuroprotective azetidine derivatives .
- Synthetic Accessibility : Azetidine derivatives often require specialized protection/deprotection strategies (e.g., TFA-mediated Boc removal ), whereas piperidine analogs like tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate are commercially available but lack detailed synthetic protocols .
Substituent Effects
- Trifluoromethyl Position : The 4-(trifluoromethyl)pyridin-2-yl group in the primary compound enhances electronic effects and steric bulk compared to 4-(trifluoromethyl)benzyl in compound 3o .
- Functional Group Diversity : Compound 3o incorporates a 2-oxoethyl group, enabling further derivatization (e.g., ketone reduction or condensation), whereas dihydropyridine derivatives () offer sites for electrophilic functionalization .
Biological Activity
Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate, with the CAS number 1161829-68-0, is a compound of interest due to its potential biological activities. The molecular formula is C14H17F3N2O2, and it has garnered attention in medicinal chemistry for its possible applications in drug discovery. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H17F3N2O2 |
| Molecular Weight | 302.29 g/mol |
| CAS Number | 1161829-68-0 |
| Synonyms | This compound |
Structure
The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a trifluoromethyl-pyridine moiety. This unique structure may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this compound in cancer treatment. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : Compounds showed an IC50 value of approximately 0.126 μM, indicating strong anti-proliferative effects compared to non-cancerous cells like MCF10A, which exhibited a much higher IC50 value .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Pharmacological Studies
Pharmacodynamic studies involving animal models have provided insights into the efficacy of these compounds:
- In BALB/c nude mouse models inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant reductions in metastatic nodules over a 30-day period .
- The selectivity index for these compounds indicates a promising therapeutic window, allowing for effective targeting of cancer cells while minimizing toxicity to normal cells .
Case Studies
- Case Study on Pyridine Derivatives : A study investigated various pyridine derivatives and their biological activities, revealing that certain substitutions significantly enhance anticancer efficacy. Specifically, electron-withdrawing groups at the para position were found to be crucial for high biological activity against cancer cell lines .
- Synthesis and Activity Correlation : Research detailing the synthesis of azetidine derivatives has shown that modifications in the azetidine ring can lead to varying degrees of biological activity. For instance, structural modifications led to enhanced potency against specific cancer types while maintaining lower toxicity profiles .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a tert-butyl-protected azetidine intermediate with a trifluoromethyl-substituted pyridine derivative. For example, tert-butyl azetidine-1-carboxylate derivatives are often reacted under basic conditions (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) . Optimization includes controlling reaction temperature (e.g., heating to 60–80°C) and using catalysts such as palladium complexes for cross-coupling steps. Purification via flash chromatography or recrystallization is critical to isolate the product in high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity. Key features include:
- ¹H NMR : Signals for the tert-butyl group (δ ~1.4 ppm, singlet) and pyridin-2-yl protons (δ ~7.5–8.5 ppm, multiplet).
- ³¹P NMR : Used if phosphonate intermediates are involved in synthesis .
- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular ion peaks ([M+H]⁺) and isotopic patterns for trifluoromethyl groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) recommend:
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential reactivity .
- First Aid : Immediate rinsing with water for eye/skin contact and medical evaluation for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges in synthesizing azetidine derivatives of this compound?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry .
- X-ray Crystallography : To confirm absolute configuration of crystalline intermediates .
Q. What strategies are effective in analyzing contradictory data from reaction yields or spectral interpretations?
- Methodological Answer :
- Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation and identify side products .
- Density Functional Theory (DFT) Calculations : To predict NMR chemical shifts and validate spectral assignments .
- Reproducibility Checks : Vary solvent polarity (e.g., DMF vs. THF) or base strength (NaH vs. K₃PO₄) to isolate variables affecting yield .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The -CF₃ group enhances:
- Metabolic Stability : Resistance to oxidative degradation in biological systems.
- Lipophilicity : Measured via logP values (e.g., using HPLC retention times), improving membrane permeability .
- Binding Affinity : Trifluoromethyl groups engage in hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors), validated via SPR or ITC binding assays .
Q. What are the limitations of current synthetic methods for scaling this compound to gram-scale production?
- Methodological Answer : Challenges include:
- Purification Bottlenecks : Flash chromatography becomes impractical; switch to recrystallization using ethanol/water mixtures .
- Catalyst Loading : Reduce Pd catalyst costs by optimizing ligand-to-metal ratios or switching to heterogeneous catalysts .
- Byproduct Formation : Monitor via GC-MS and adjust stoichiometry of reagents (e.g., pyridine derivatives) to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
